4,5-dimethyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide
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Overview
Description
4,5-dimethyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide, also known as DMTH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTH is a yellow crystalline powder that is synthesized using a variety of methods, including the reaction of 3-methyl-2-thiophenecarboxaldehyde with thiosemicarbazide.
Mechanism of Action
The mechanism of action of 4,5-dimethyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide is not fully understood. However, studies have shown that 4,5-dimethyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 4,5-dimethyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide has also been shown to inhibit the growth of fungal and bacterial cells by disrupting the cell membrane.
Biochemical and Physiological Effects
4,5-dimethyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide has been shown to have biochemical and physiological effects on various organisms. In cancer cells, 4,5-dimethyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide has been shown to induce cell cycle arrest and apoptosis. In fungal and bacterial cells, 4,5-dimethyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide disrupts the cell membrane, leading to cell death. In plants, 4,5-dimethyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide has been shown to inhibit the growth of certain plant pathogens.
Advantages and Limitations for Lab Experiments
4,5-dimethyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, 4,5-dimethyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide has some limitations, including its low solubility in water and its toxicity to some organisms.
Future Directions
There are several future directions for research on 4,5-dimethyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide. One possible direction is the development of new methods for synthesizing 4,5-dimethyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide that are more efficient and cost-effective. Another direction is the investigation of the potential use of 4,5-dimethyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide as an insecticide in agriculture. Additionally, further research is needed to fully understand the mechanism of action of 4,5-dimethyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide and its potential applications in medicine and materials science.
Synthesis Methods
4,5-dimethyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide can be synthesized using a variety of methods, including the reaction of 3-methyl-2-thiophenecarboxaldehyde with thiosemicarbazide. This reaction results in the formation of 4,5-dimethyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide as a yellow crystalline powder. Other methods of synthesis include the reaction of 3-methyl-2-thiophenecarboxaldehyde with hydrazine hydrate and the reaction of 3-methyl-2-thiophenecarboxaldehyde with phenylhydrazine.
Scientific Research Applications
4,5-dimethyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 4,5-dimethyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide has been shown to have anticancer, antifungal, and antibacterial properties. 4,5-dimethyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide has also been studied for its potential use as an insecticide in agriculture. In materials science, 4,5-dimethyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide has been used as a ligand in the synthesis of metal complexes.
properties
IUPAC Name |
4,5-dimethyl-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS2/c1-8-4-5-17-12(8)6-14-15-13(16)11-7-18-10(3)9(11)2/h4-7H,1-3H3,(H,15,16)/b14-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDUNQQJMZIEML-MKMNVTDBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=O)C2=CSC(=C2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/NC(=O)C2=CSC(=C2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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